Methyl 7-oxa-2-azaspiro[3.5]nonane-5-carboxylate
Overview
Description
Methyl 7-oxa-2-azaspiro[3.5]nonane-5-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro junction where a nitrogen atom and an oxygen atom are part of the ring system. The presence of these heteroatoms imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-oxa-2-azaspiro[3.5]nonane-5-carboxylate typically involves the formation of the spirocyclic ring system through a series of chemical reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with an epoxide can lead to the formation of the spirocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like Lewis acids to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The purification of the compound is typically achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-oxa-2-azaspiro[3.5]nonane-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a variety of functionalized spirocyclic compounds .
Scientific Research Applications
Methyl 7-oxa-2-azaspiro[3.5]nonane-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: The compound is studied for its potential interactions with biological targets, which could lead to the development of new pharmaceuticals.
Medicine: Research into the compound’s pharmacological properties may reveal therapeutic applications, such as in the treatment of neurological disorders.
Mechanism of Action
The mechanism by which Methyl 7-oxa-2-azaspiro[3.5]nonane-5-carboxylate exerts its effects is related to its ability to interact with specific molecular targets. The spirocyclic structure allows the compound to fit into binding sites on enzymes or receptors, potentially modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s mechanism of action .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate: This compound shares a similar spirocyclic structure but differs in the substituents attached to the ring system.
2-Oxa-7-azaspiro[3.5]nonane hemioxalate: Another spirocyclic compound with similar structural features but different functional groups.
Uniqueness
Methyl 7-oxa-2-azaspiro[3.5]nonane-5-carboxylate is unique due to its specific combination of functional groups and the presence of both nitrogen and oxygen atoms in the spirocyclic ring. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
IUPAC Name |
methyl 7-oxa-2-azaspiro[3.5]nonane-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-12-8(11)7-4-13-3-2-9(7)5-10-6-9/h7,10H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUZWWBSGUYFDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COCCC12CNC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501189987 | |
Record name | 7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501189987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1445951-80-3 | |
Record name | 7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1445951-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501189987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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